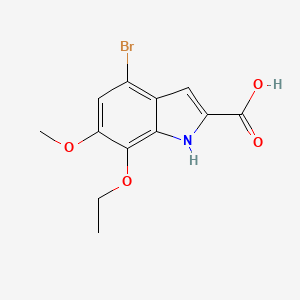

4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic Acid

Description

Propriétés

IUPAC Name |

4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO4/c1-3-18-11-9(17-2)5-7(13)6-4-8(12(15)16)14-10(6)11/h4-5,14H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTCPFDSZUYCOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1OC)Br)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid involves several steps. One common method includes the bromination of 7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and a catalyst to facilitate the bromination process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Applications De Recherche Scientifique

Antiviral Activity

Research indicates that derivatives of indole-2-carboxylic acid, including those with bromine and methoxy substituents, exhibit significant antiviral properties, particularly as inhibitors of HIV-1 integrase. For instance, a study demonstrated that structural modifications on the indole scaffold enhanced the inhibitory effect against HIV-1 integrase, with some compounds showing IC50 values as low as 0.13 μM . The binding mode analysis revealed that the indole core chelates magnesium ions in the integrase active site, which is crucial for its enzymatic function.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are involved in the kynurenine pathway—a target for cancer therapy due to their role in immune evasion by tumors. Modifications at specific positions on the indole ring were shown to influence inhibitory potency significantly, with some derivatives achieving micromolar IC50 values against IDO and TDO .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of indole derivatives. The following table summarizes key findings related to various substituents on the indole scaffold and their impact on biological activity:

| Substituent Position | Substituent Type | IC50 (μM) | Activity |

|---|---|---|---|

| C6 | Methyl | 35.6 | Moderate IDO inhibition |

| C7 | Fluoro | >100 | No activity |

| C4 | Acetamido | 8.40 | Strong IDO inhibition |

| C3 | Long alkyl branch | 0.13 | Strong HIV integrase inhibition |

This table illustrates how specific modifications can enhance or diminish the bioactivity of these compounds, guiding future synthetic efforts.

HIV Integrase Inhibitors

A significant study focused on optimizing indole derivatives for HIV integrase inhibition demonstrated that introducing a long branch at C3 significantly improved binding affinity and inhibitory potency . The optimized compound exhibited a marked increase in effectiveness compared to earlier iterations.

Antifungal Metabolite Production

Another case study reported on the production optimization of 6-methoxy-1H-indole-2-carboxylic acid from Bacillus toyonensis, revealing that specific nutrient conditions could enhance yield significantly—up to 3.49 times under optimal conditions . This research underscores the importance of environmental factors in maximizing the production of bioactive compounds.

Mécanisme D'action

The mechanism of action of 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Indole Derivatives

Substitution Patterns and Molecular Properties

The table below compares substituent positions, molecular formulas, and key physical/chemical properties of 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid with analogous compounds:

Key Observations:

- Substituent Effects on Molecular Weight : The ethoxy and methoxy groups in the target compound increase its molecular weight compared to simpler analogs like 7-methoxy-1H-indole-2-carboxylic acid (322.14 vs. 191.18 g/mol) .

- Spectral Signatures : Methoxy groups typically resonate at δ ~3.7–3.8 in $ ^1H $ NMR, while ethoxy groups show split peaks (δ ~1.3 for CH3 and δ ~4.0 for OCH2) . Bromine’s electronegativity deshields adjacent protons, shifting aromatic signals upfield .

- Bioactivity Implications : Carboxamide derivatives (e.g., ) exhibit modified pharmacokinetic profiles compared to carboxylic acids, often enhancing membrane permeability .

Activité Biologique

4-Bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a unique structure that includes a bromine atom and two methoxy groups, contributing to its diverse biological effects. Below is a detailed exploration of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C₁₂H₁₂BrNO₄

- Molecular Weight : Approximately 314.14 g/mol

- Structure : The compound contains an indole ring system, which is prevalent in many biologically active molecules.

Antiviral Properties

Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant antiviral activity. For instance, related compounds have been shown to inhibit the strand transfer of HIV-1 integrase, a critical enzyme in the HIV replication cycle.

Table 1: Inhibitory Effects on HIV-1 Integrase

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 3 | 12.41 | Binds Mg²⁺ ions in integrase's active site |

| Compound 4 | 18.52 | Similar binding mechanism as above |

| 4-Bromo Compound | TBD | Potential for further optimization |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells and disrupt microtubule assembly, which is crucial for cell division.

Table 2: Anticancer Activity Evaluation

| Compound | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| 4-Bromo Compound | MDA-MB-231 | 10.0 | Enhanced caspase-3 activity (1.33–1.57 times) |

| Similar Indole Derivatives | Various Cancer Lines | 20.0 | Inhibition of microtubule assembly (40.76–52.03%) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : The compound shows potential as a kinase inhibitor, which can interfere with signaling pathways involved in cancer progression.

- Transcription Inhibition : It may also act as a transcription inhibitor, affecting gene expression related to cell proliferation and survival.

Study on HIV Integrase Inhibition

A recent study demonstrated that indole derivatives significantly inhibited HIV integrase's strand transfer activity. The binding conformation analysis revealed that the indole core and carboxyl group chelated Mg²⁺ ions essential for integrase function, suggesting a promising pathway for drug development against HIV .

Evaluation of Anticancer Properties

In another study focusing on breast cancer cell lines, several compounds similar to this compound exhibited marked apoptosis-inducing activities at low concentrations . The findings indicate that structural modifications can enhance the anticancer efficacy of indole derivatives.

Future Directions

Further research is essential to elucidate the specific mechanisms underlying the biological activities of this compound. This includes:

- Optimization Studies : Structural modifications to improve potency and selectivity against specific biological targets.

- In Vivo Studies : Assessing the pharmacokinetics and safety profiles in animal models to evaluate therapeutic potential.

Q & A

What are the recommended synthetic strategies for 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

Basic Synthesis Approach :

The compound can be synthesized via sequential functionalization of the indole core. A common method involves bromination at the 4-position of a pre-functionalized indole scaffold, followed by etherification (ethoxy and methoxy groups) and carboxylation at the 2-position. For example, describes a stepwise approach for bromo-fluoro indole derivatives using coupling reactions and protecting group strategies.

Advanced Optimization :

Optimize reaction selectivity by controlling temperature (e.g., low temps for bromination to avoid over-halogenation) and using catalysts like Pd(OAc)₂ for cross-coupling steps. Monitor intermediates via LC/MS (as in ) to track reaction progress and adjust stoichiometry .

How can conflicting data on the compound’s physicochemical properties (e.g., solubility, melting point) be resolved experimentally?

Basic Characterization :

While direct data for the compound is scarce, analogs like indole-5-carboxylic acid (mp 208–210°C, ) suggest similar thermal stability. Solubility can be inferred from structurally related compounds: polar aprotic solvents (DMF, DMSO) are typically effective for indole carboxylic acids.

Advanced Resolution :

Perform differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition profiles. For solubility, use Hansen solubility parameters and validate with experimental titration (e.g., notes hydroxyindole analogs require pH adjustment for aqueous solubility) .

What methodologies are recommended for structural confirmation and purity assessment?

Basic Techniques :

Use -/-NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight.

Advanced Analysis :

Single-crystal X-ray diffraction (as in ) resolves stereoelectronic effects and crystal packing. For purity, employ HPLC with UV/vis or charged aerosol detection (CAD) to quantify impurities below 0.1% .

How can researchers address stability challenges during storage or reaction conditions?

Basic Stability :

Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the carboxylic acid group. Avoid prolonged exposure to light, as indole derivatives are often photosensitive.

Advanced Solutions :

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC/MS monitoring. highlights the need for controlled environments to prevent decomposition, while suggests stabilizing acidic protons via salt formation (e.g., sodium or ammonium salts) .

What strategies are effective for introducing additional functional groups (e.g., fluorination, amidation) to this scaffold?

Basic Functionalization :

Bromo at the 4-position allows Suzuki-Miyaura cross-coupling for aryl/heteroaryl introduction (). The carboxylic acid can be converted to amides via EDC/HOBt coupling.

Advanced Derivatization :

Use directed ortho-metalation (DoM) to install electrophilic groups at the 5-position. For fluorination, employ Balz-Schiemann or Halex reactions under anhydrous conditions. demonstrates multi-step functionalization of bromo-indole intermediates for bioactive molecules .

How should researchers handle discrepancies in reported biological activity data for analogs?

Basic Validation :

Replicate assays under standardized conditions (e.g., pH, temperature) using certified reference materials. Compare with structurally validated analogs (e.g., lists indole derivatives with documented bioactivity).

Advanced Analysis :

Perform structure-activity relationship (SAR) studies using computational docking (e.g., AutoDock Vina) to identify critical substituent interactions. highlights the role of diethylamino and hydroxypropyl groups in enhancing solubility and target binding .

What safety protocols are critical when handling this compound in the lab?

Basic Precautions :

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/dermal contact, as indole derivatives may exhibit acute toxicity ( recommends NIOSH/CEN-certified respirators for aerosols).

Advanced Mitigation :

Implement waste segregation for halogenated byproducts (e.g., brominated intermediates). outlines protocols for hazardous waste disposal and contamination control .

How can computational tools aid in predicting reactivity or optimizing synthesis?

Basic Modeling :

Density functional theory (DFT) calculations (e.g., Gaussian) predict regioselectivity in electrophilic substitution (e.g., bromination at the 4-position).

Advanced Applications :

Machine learning (e.g., Chemprop) trains models on reaction yields from literature (e.g., ’s LC/MS data) to optimize catalyst selection or solvent systems. Molecular dynamics simulations assess solubility and aggregation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.